molecular formula C9H9BrN2 B2446811 6-bromo-2,4-dimethyl-1H-benzimidazole CAS No. 215239-69-3

6-bromo-2,4-dimethyl-1H-benzimidazole

Cat. No.: B2446811
CAS No.: 215239-69-3
M. Wt: 225.089
InChI Key: GXRBMCDGVSZJHK-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, where the hydrogen atoms at positions 2 and 4 are replaced by methyl groups, and the hydrogen atom at position 6 is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,4-dimethyl-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamine derivatives. One common method includes the bromination of 2,4-dimethyl-1H-benzimidazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-Bromo-2,4-dimethyl-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biological Studies: Researchers use it to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dimethyl-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1H-benzimidazole: Lacks the bromine atom at position 6.

    6-Bromo-1H-benzimidazole: Lacks the methyl groups at positions 2 and 4.

    2-Methyl-1H-benzimidazole: Has only one methyl group at position 2 and no bromine atom.

Uniqueness

6-Bromo-2,4-dimethyl-1H-benzimidazole is unique due to the presence of both bromine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-2,4-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBMCDGVSZJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215239-69-3
Record name 5-bromo-2,7-dimethyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methylbenzene-1,2-diamine (201 mg, 1.00 mmol) in EtOH (15 mL) was added 5 N HCl (4 mL). The mixture was heated at reflux before addition of 2,4-pentanedione (200 mg, 0.21 mL, 2.0 mmol). Heating was continued for 45 minutes before analysis indicated the reaction was complete. The reaction was cooled to room temperature, neutralized with saturated aqueous NaHCO3 and extracted with CHCl3. The organic layer was washed with saturated aqueous NaCl, dried over MgSO4, filtered, concentrated and dried to afford 6-bromo-2,4-dimethyl-1H-benzimidazole (217 mg, 96%).
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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